3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the class of indole derivatives Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 5,7-dimethyl-2,3-dihydro-1H-indol-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the hydroxyimino group under mild conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or activating them, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxyimino-1-isoindolinones
- 3-methylene-1-isoindolinones
- Ethyl cyanohydroxyiminoacetate
Uniqueness
3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5,7-dimethyl-3-nitroso-1H-indol-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)9(12-14)10(13)11-8/h3-4,11,13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHHTWGEPDNNCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)O)N=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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